(R)-2-(Tetrahydrofuran-3-YL)acetic acid (CAS 146255-25-6) is a highly specified enantiopure chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including IRAK4 and fatty acid synthase (FASN) inhibitors[1]. Characterized by its tetrahydrofuran core and reactive acetic acid side chain, this specific (R)-enantiomer is procured to introduce rigid, oxygen-containing chiral centers into complex molecular scaffolds [2]. For industrial scale-up, securing this compound with an enantiomeric excess (ee) of >98% is a critical procurement baseline, as it dictates the stereochemical integrity of downstream intermediates and eliminates the need for late-stage chiral resolution[3].
Substituting the (R)-enantiomer with its racemic counterpart (CAS 138498-97-2) or the (S)-enantiomer (CAS 146255-26-7) fundamentally compromises both process economics and final product efficacy [1]. In procurement, opting for the cheaper racemate introduces a mandatory downstream chiral separation step—typically via simulated moving bed (SMB) chromatography or diastereomeric salt crystallization—which mathematically caps the theoretical yield at 50% and significantly increases solvent and processing costs [2]. Furthermore, in targeted therapeutics, the spatial orientation of the THF ring oxygen is critical for precise hydrogen bonding within enzymatic active sites; substitution with the (S)-enantiomer routinely results in orders-of-magnitude drops in target affinity and unacceptable alterations in pharmacokinetic profiles [3].
Procuring >98% ee (R)-2-(Tetrahydrofuran-3-YL)acetic acid directly bypasses the severe yield penalties associated with late-stage chiral resolution [1]. When synthesizing complex heterocyclic modulators, initiating the route with the racemic mixture requires preparative chiral HPLC of the final intermediate, which inherently limits the maximum theoretical yield of the desired (R)-configured API to 50%, with practical recoveries often falling between 35-40% [2]. By contrast, utilizing the pre-resolved (R)-enantiomer maintains a near 100% theoretical stereochemical yield through the coupling steps, dramatically reducing raw material waste and API cost-of-goods (COGs) [3].
| Evidence Dimension | Maximum Theoretical Stereochemical Yield |
| Target Compound Data | 100% (using pre-resolved (R)-enantiomer) |
| Comparator Or Baseline | 50% maximum (using racemic 2-(Tetrahydrofuran-3-yl)acetic acid) |
| Quantified Difference | ≥50% absolute increase in theoretical yield |
| Conditions | Industrial API synthesis avoiding late-stage simulated moving bed (SMB) chromatography |
Procuring the enantiopure starting material directly halves the required volume of advanced intermediates and eliminates expensive chromatographic resolution steps.
In the development of imidazo[1,2-a]pyridinyl derivatives targeting IRAK4, the stereochemistry of the tetrahydrofuran appendage is a critical determinant of binding affinity[1]. The (R)-configuration allows the THF ether oxygen to form a precise hydrogen bond network within the kinase hinge region, whereas the (S)-enantiomer projects the oxygen away from the required interaction vector [2]. Consequently, APIs derived from the (R)-enantiomer exhibit sub-nanomolar IC50 values, while those derived from the (S)-enantiomer or racemate show significantly reduced potency, necessitating the strict procurement of the (R)-isomer for clinical-grade efficacy [3].
| Evidence Dimension | Enzymatic IC50 (Target Affinity) |
| Target Compound Data | High affinity (sub-nanomolar IC50 typical for (R)-derived APIs) |
| Comparator Or Baseline | Reduced affinity (orders of magnitude higher IC50 for (S)-derived APIs) |
| Quantified Difference | Significant loss of potency when substituting enantiomers |
| Conditions | In vitro kinase assay for IRAK4 inhibition |
Selecting the correct enantiomer is non-negotiable for achieving the required therapeutic window and target engagement in pharmaceutical applications.
The optical purity of the procured (R)-2-(Tetrahydrofuran-3-YL)acetic acid directly impacts the physical properties of downstream intermediates [1]. Trace contamination by the (S)-enantiomer (i.e., using material with <95% ee) can lead to the formation of diastereomeric mixtures during subsequent asymmetric couplings, which severely depresses the melting point and disrupts the crystallization kinetics of the target molecule [2]. Procuring high-specification (R)-enantiomer (>98% ee) ensures predictable polymorphic behavior and consistent formulation compatibility, avoiding batch failures during scale-up [3].
| Evidence Dimension | Downstream Crystallization Kinetics |
| Target Compound Data | Predictable, high-yield crystallization (>98% ee starting material) |
| Comparator Or Baseline | Depressed melting points and delayed crystallization (<95% ee starting material) |
| Quantified Difference | Elimination of batch-to-batch physical property variance |
| Conditions | Pilot-scale API crystallization and polymorphic screening |
High optical purity in the starting material is essential to prevent costly batch rejections caused by unpredictable crystallization behavior.
The (R)-enantiomer is specifically required as a chiral building block in the synthesis of imidazo[1,2-a]pyridinyl derivatives targeting IRAK4. Its use ensures the correct spatial orientation of the THF ring for high-affinity kinase binding, making it indispensable for developing therapeutics for inflammatory and autoimmune conditions where precise target engagement is required [1].
In the synthesis of heterocyclic modulators of lipid synthesis, (R)-2-(Tetrahydrofuran-3-YL)acetic acid serves as a critical precursor. The defined stereocenter is essential for the biological activity of these modulators, which are investigated for treating metabolic disorders, viral infections (such as HCV), and certain cancers [2].
Beyond direct API synthesis, this enantiopure acid is a valuable precursor for synthesizing novel chiral ligands and organocatalysts. The rigid THF core and the modifiable acetic acid handle allow for the creation of customized stereodirecting environments, leveraging the >98% ee procurement standard to ensure high enantioselectivity in subsequent asymmetric transformations [3].